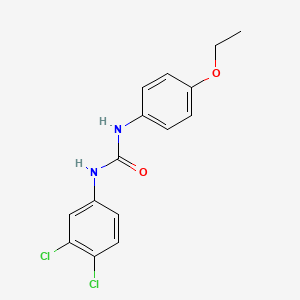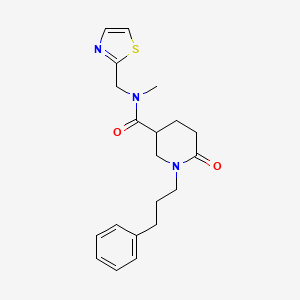![molecular formula C17H20N2O3S2 B5151983 N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B5151983.png)
N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide, commonly known as MS023, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. MS023 has been shown to inhibit BET proteins and has potential therapeutic applications in cancer, inflammation, and other diseases.
Mécanisme D'action
MS023 inhibits N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins by binding to the bromodomain pocket, which prevents the interaction between this compound proteins and acetylated lysine residues on histones. This, in turn, leads to the downregulation of oncogene expression and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, MS023 has also been shown to have anti-inflammatory effects. This compound proteins are known to play a role in the regulation of inflammatory gene expression, and inhibition of this compound proteins has been shown to reduce inflammation in various disease models. MS023 has been shown to inhibit the expression of inflammatory cytokines and chemokines in macrophages and other immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MS023 is its specificity for N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins, which allows for the selective inhibition of this compound-mediated gene expression. However, one limitation of MS023 is its relatively low potency compared to other this compound inhibitors. This may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for the study of MS023 and N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide protein inhibition. One area of interest is the development of more potent and selective this compound inhibitors, which may have improved therapeutic potential. Another area of interest is the identification of biomarkers that can predict response to this compound inhibitors in cancer patients. Additionally, the role of this compound proteins in other diseases, such as neurodegenerative diseases and cardiovascular disease, is an area of active research.
Méthodes De Synthèse
The synthesis of MS023 involves several steps, including the reaction of 4-(methylthio)benzene-1-sulfonyl chloride with 2-aminobenzonitrile to form 2-({[4-(methylthio)phenyl]sulfonyl}amino)benzonitrile. This intermediate is then reacted with isopropylamine to form the final product, N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide.
Applications De Recherche Scientifique
MS023 has been extensively studied for its potential therapeutic applications in cancer. N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins are known to play a critical role in the regulation of oncogene expression, and inhibition of this compound proteins has been shown to have anti-tumor effects in various cancer models. MS023 has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer.
Propriétés
IUPAC Name |
2-[(4-methylsulfanylphenyl)sulfonylamino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-12(2)18-17(20)15-6-4-5-7-16(15)19-24(21,22)14-10-8-13(23-3)9-11-14/h4-12,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPIKKDNJKHXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S*)-4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5151908.png)
![2,4-dichloro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5151922.png)
![ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5151936.png)

![methyl 4-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151951.png)

![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5151964.png)

![ethyl 4-amino-2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5151977.png)
![11-(2,3-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151989.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5151993.png)
![3-benzyl-7-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride](/img/structure/B5152001.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5152003.png)